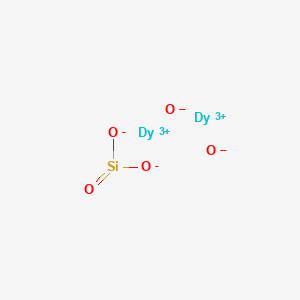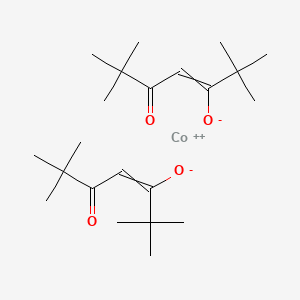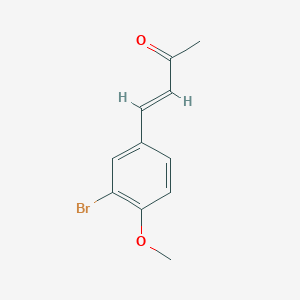
Hydrogen tribromide, compd. with 1-methyl-2-pyrrolidinone (1:2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrogen tribromide, compound with 1-methyl-2-pyrrolidinone (1:2) is a chemical compound formed by the combination of hydrogen tribromide and 1-methyl-2-pyrrolidinone in a 1:2 molar ratio. This compound is known for its unique properties and applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of hydrogen tribromide, compound with 1-methyl-2-pyrrolidinone (1:2) typically involves the direct reaction of hydrogen tribromide with 1-methyl-2-pyrrolidinone. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and purity of the product. The general reaction can be represented as:
HBr3+2C5H9NO→C5H9NO⋅HBr3
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where hydrogen tribromide gas is bubbled through a solution of 1-methyl-2-pyrrolidinone. The process is carefully monitored to maintain the desired temperature and pressure conditions, ensuring high yield and purity.
Types of Reactions:
Oxidation: Hydrogen tribromide, compound with 1-methyl-2-pyrrolidinone (1:2) can undergo oxidation reactions, where the bromine atoms are involved in the formation of bromine-containing products.
Reduction: This compound can also participate in reduction reactions, where the bromine atoms are reduced to bromide ions.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Nucleophiles: Typical nucleophiles include hydroxide ions, amines, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromine-containing organic compounds, while reduction may produce bromide salts.
Aplicaciones Científicas De Investigación
Hydrogen tribromide, compound with 1-methyl-2-pyrrolidinone (1:2) has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in bromination reactions.
Catalysis: This compound can act as a catalyst in certain chemical reactions, enhancing the reaction rate and selectivity.
Pharmaceuticals: It is used in the development of pharmaceutical intermediates and active ingredients.
Material Science: The compound is utilized in the preparation of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which hydrogen tribromide, compound with 1-methyl-2-pyrrolidinone (1:2) exerts its effects involves the interaction of the bromine atoms with various molecular targets. The bromine atoms can participate in electrophilic addition and substitution reactions, influencing the reactivity and stability of the compound. The 1-methyl-2-pyrrolidinone component acts as a stabilizing agent, enhancing the solubility and reactivity of the compound.
Comparación Con Compuestos Similares
Hydrogen tribromide, compound with 1-methyl-2-pyrrolidinone (11): This compound has a different stoichiometry and may exhibit different reactivity and applications.
Hydrogen tribromide, compound with 1-methyl-2-pyrrolidinone (13): Another variant with a different molar ratio, affecting its chemical properties.
Uniqueness: Hydrogen tribromide, compound with 1-methyl-2-pyrrolidinone (1:2) is unique due to its specific molar ratio, which provides a balance between reactivity and stability. This makes it particularly useful in applications requiring precise control over bromination reactions and other chemical processes.
Propiedades
Número CAS |
14977-38-9 |
|---|---|
Fórmula molecular |
C5H9Br3NO- |
Peso molecular |
338.84 g/mol |
InChI |
InChI=1S/C5H9NO.Br3/c1-6-4-2-3-5(6)7;1-3-2/h2-4H2,1H3;/q;-1 |
Clave InChI |
NMCRJENRIUQONS-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC1=O.Br[Br-]Br |
Sinónimos |
Hydrogen tribromide, compd. with 1-methyl-2-pyrrolidinone (1:2) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













